molecular formula C21H22N8O B2741719 3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2379972-32-2

3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2741719
CAS No.: 2379972-32-2
M. Wt: 402.462
InChI Key: RFAZOKRVKKLPSY-UHFFFAOYSA-N
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Description

3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The piperidine and pyridazine rings are synthesized separately and then linked through a series of condensation reactions. The final step involves the formation of the triazolopyrimidine core, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies to understand the interactions between different biological molecules.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and ultimately producing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar biological activities.

    Pyridazine derivatives: These compounds contain the pyridazine ring and are used in various medicinal applications.

    Triazolopyrimidine derivatives: These compounds feature the triazolopyrimidine core and are of interest in drug discovery.

Uniqueness

What sets 3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine apart is its unique combination of these heterocyclic structures, which may confer distinct biological activities and therapeutic potential. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-15-7-8-18(25-24-15)30-13-16-9-11-28(12-10-16)20-19-21(23-14-22-20)29(27-26-19)17-5-3-2-4-6-17/h2-8,14,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZOKRVKKLPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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